L-Glutamic acid,N-(1-oxotetradecyl)-(9CI)
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Overview
Description
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) is a derivative of L-glutamic acid, where the amino group is substituted with a 1-oxotetradecyl group. This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) typically involves the acylation of L-glutamic acid with a tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-(1-oxododecyl)-(9CI)
- L-Glutamic acid, N-(1-oxooctadecyl)-(9CI)
- L-Glutamic acid, N-(1-oxodecyl)-(9CI)
Uniqueness
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it particularly effective in applications requiring micelle formation and surface tension reduction.
Properties
Molecular Formula |
C19H35NO5 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(tetradecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
MTJZWYHTZFVEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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